molecular formula C19H22N6O B5622452 2-{1-(2,3-dihydro-1H-inden-4-yl)-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}acetamide

2-{1-(2,3-dihydro-1H-inden-4-yl)-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}acetamide

Cat. No. B5622452
M. Wt: 350.4 g/mol
InChI Key: JQXHHJXXJCNSTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of triazole or pyrazole derivatives with acetyl chloride or other acylating agents in solvents like dry benzene, followed by cyclization with hydrazine hydrate. These methods result in the formation of a variety of substituted phenyl triazolylacetamides and pyrazolylacetamides characterized by NMR and IR spectroscopy (Panchal & Patel, 2011).

Molecular Structure Analysis

The crystal and molecular structures of related compounds have been determined through single-crystal X-ray diffraction, showcasing diverse geometries, including monoclinic systems and various hydrogen bonding interactions (Şahin et al., 2011; Kariuki et al., 2021).

Chemical Reactions and Properties

Reactivity studies often explore the formation of coordination complexes, highlighting the role of hydrogen bonding in self-assembly processes. For instance, pyrazole-acetamide derivatives can form complexes with Co(II) and Cu(II) ions, exhibiting significant antioxidant activity (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties of similar compounds, including melting points, solubility, and crystallinity, can be determined through spectroscopic methods and thermal analyses. These studies often reveal the stability and phase behavior of the compounds under different conditions.

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity towards various reagents, and electrochemical behavior, are typically assessed through experimental and theoretical studies. Compounds like triazolylacetamides and pyrazolylacetamides have been evaluated for their potential biological activities, including antimicrobial and anti-inflammatory effects (Narayana et al., 2016).

properties

IUPAC Name

2-[1-(2,3-dihydro-1H-inden-4-yl)-5-(1-pyrazol-1-ylpropyl)-1,2,4-triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-2-15(24-11-5-10-21-24)19-22-18(12-17(20)26)23-25(19)16-9-4-7-13-6-3-8-14(13)16/h4-5,7,9-11,15H,2-3,6,8,12H2,1H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXHHJXXJCNSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NN1C2=CC=CC3=C2CCC3)CC(=O)N)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-(2,3-dihydro-1H-inden-4-yl)-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}acetamide

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